molecular formula C15H22O3 B1252575 Procurcumadiol CAS No. 129673-90-1

Procurcumadiol

Cat. No. B1252575
CAS RN: 129673-90-1
M. Wt: 250.33 g/mol
InChI Key: MBUWIGIPGMJVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procurcumadiol is a sesquiterpene , a natural compound extracted from Curcuma zedoaria, a plant in the ginger family . It is also found in Curcuma longa and Curcuma phaeocaulis .


Synthesis Analysis

The preparation of Procurcumadiol is usually obtained by distilling and extracting the active ingredients in the rhizome of Zedoary .


Molecular Structure Analysis

The molecular weight of Procurcumadiol is 250.33 and its formula is C15H22O3 . The SMILES representation of its structure is O[C@@]12C@C)([H])C(C)=CC(/C(C1)=C(C)/C)=O .


Chemical Reactions Analysis

While specific chemical reactions involving Procurcumadiol are not mentioned in the search results, it’s worth noting that curcuminoids like Procurcumadiol are generally extracted from turmeric using organic solvents such as acetone, ethylene dichloride, or ethanol .


Physical And Chemical Properties Analysis

Procurcumadiol has a density of 1.163±0.06 g/cm3 (Predicted), a melting point of 150-150.5 °C (Solv: benzene (71-43-2)), and a boiling point of 380.5±42.0 °C (Predicted) . It is soluble in water, easily soluble in hot water or hot ethanol .

Scientific Research Applications

Isolation and Identification

  • Procurcumadiol is one of the sesquiterpenes isolated from Curcuma longa, a species known for its medicinal properties. It was identified alongside other compounds such as germacrone, curcumenone, and α-turmerone, and its structure was determined through spectral methods (Ohshiro, Kuroyanagi, & Ueno, 1990).

Extraction Techniques and Bioactivities

  • The extraction technique used can impact the composition of extracts from Curcuma aromatica, affecting the presence of compounds like procurcumadiol. Both solvent and supercritical carbon dioxide extraction methods revealed the presence of procurcumadiol, with differences in yield and bioactivities observed between the extracts (Vijayan, Varakumar, & Singhal, 2019).

Therapeutic Applications

  • Nanotechnology in Drug Delivery : Research has focused on enhancing the bioavailability and therapeutic efficacy of curcumin, a compound related to procurcumadiol, through nanoencapsulation. This approach aims to overcome issues like low water solubility and rapid metabolism, thus potentially improving the delivery and effectiveness of related compounds (Karthikeyan, Senthil, & Min, 2020).

  • Antioxidant and Anti-inflammatory Effects : Curcuma longa extracts, containing compounds like procurcumadiol, have been studied for their antioxidant and anti-inflammatory effects. These properties suggest potential therapeutic applications in conditions like chronic mild stress and inflammation (Vasileva et al., 2017).

  • Challenges in Drug Development : Despite the promising pharmacological activities of curcumin and related compounds, challenges such as low bioavailability and rapid metabolism hinder their clinical effectiveness. Research efforts have been directed towards improving these aspects for potential marketing as therapeutic drugs (Hassanzadeh et al., 2020).

Analytical Studies

  • Techniques for the simultaneous determination of multiple sesquiterpenes, including procurcumadiol, in Curcuma species have been developed. This approach is crucial for the quality control of herbal medicines and related products containing these compounds (Zhu et al., 2013).

Mechanism of Action

While the specific mechanism of action for Procurcumadiol is not detailed in the search results, curcumin, a related compound, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibits lipid peroxidation as well as peroxide-induced DNA damage .

Future Directions

While specific future directions for Procurcumadiol are not detailed in the search results, curcumin, a related compound, has been suggested to have therapeutic potential against a wide range of human diseases with numerous signaling molecules targets . This suggests that Procurcumadiol may also have potential therapeutic applications that could be explored in future research.

properties

IUPAC Name

3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)11-8-15(18)12(5-6-14(15,4)17)10(3)7-13(11)16/h7,12,17-18H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUWIGIPGMJVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C)C)CC2(C1CCC2(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procurcumadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

129673-90-1
Record name Procurcumadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 - 150.5 °C
Record name Procurcumadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procurcumadiol
Reactant of Route 2
Procurcumadiol
Reactant of Route 3
Procurcumadiol
Reactant of Route 4
Procurcumadiol
Reactant of Route 5
Procurcumadiol
Reactant of Route 6
Reactant of Route 6
Procurcumadiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.